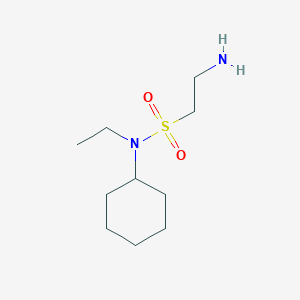

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is a chemical compound with the molecular formula C10H22N2O2S. It is a sulfonamide derivative that contains an amino group, a cyclohexyl group, and an ethyl group attached to the ethanesulfonamide core. This compound is primarily used in scientific research and various industrial applications due to its unique chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide typically involves the reaction of cyclohexylamine with ethanesulfonyl chloride in the presence of an ethylating agent. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.

Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and large-scale batch reactors are commonly employed to ensure consistent production.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed for reduction reactions.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

Oxidation: The oxidation of the compound can lead to the formation of sulfonic acids or sulfonyl chlorides.

Reduction: Reduction reactions typically result in the formation of amines or amides.

Substitution: Substitution reactions can produce a variety of derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of various pharmaceuticals, agrochemicals, and organic materials. The compound is also used as a building block in the development of new chemical entities and as a reagent in organic synthesis.

Mécanisme D'action

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide is structurally similar to other sulfonamide derivatives, such as sulfanilamide and sulfapyridine. its unique combination of functional groups and molecular structure sets it apart from these compounds. The presence of the cyclohexyl and ethyl groups contributes to its distinct chemical properties and reactivity.

Comparaison Avec Des Composés Similaires

Sulfanilamide

Sulfapyridine

Sulfisoxazole

Sulfadiazine

Activité Biologique

2-Amino-N-cyclohexyl-N-ethylethane-1-sulfonamide, also known as sulfanilamide, is a sulfonamide compound that has garnered attention in various fields of biological research due to its unique structural properties and biological activities. This article delves into its synthesis, biological activities, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C10H23N2O2S

- Molecular Weight : 270.82 g/mol

- CAS Number : 1170461-84-3

The compound features an ethyl substitution on the nitrogen atom, which contributes to its distinct chemical behavior compared to other sulfonamides.

Synthesis

The synthesis of this compound typically involves the reaction of cyclohexylamine with ethylamine and ethane-1-sulfonyl chloride in a controlled environment. The process can be conducted using solvents like dichloromethane and bases such as triethylamine to neutralize the hydrochloric acid produced during the reaction .

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and interact with various biological targets. The compound acts as an enzyme inhibitor by binding to the active or allosteric sites of enzymes, which prevents substrate binding and catalytic activity .

Enzyme Inhibition

Recent studies have highlighted its inhibitory effects on human carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are implicated in tumor progression and metastasis. The compound shows promising selectivity towards these isoforms when compared to other sulfonamides .

In Vitro Studies

- Cell Viability Assays : In vitro studies demonstrated that this compound significantly reduced cell viability in various cancer cell lines under hypoxic conditions. For instance, it exhibited a concentration-dependent inhibitory effect on MG-63 human osteosarcoma cells, outperforming standard treatments like acetazolamide (AZM) .

- Selectivity Profiles : The compound was evaluated against multiple cancer types, including HT-29 (colon cancer) and MDA-MB-231 (breast cancer), showing enhanced efficacy in hypoxic environments where CA IX is highly expressed .

- Structure-Activity Relationship (SAR) : The SAR analysis indicated that modifications in the aliphatic chain significantly influenced the inhibitory activity against CA IX and CA XII isoforms, with certain derivatives exhibiting IC50 values as low as 51.6 nM .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | IC50 (nM) against CA IX | IC50 (nM) against CA XII |

|---|---|---|---|

| This compound | Structure | 51.6 - 99.6 | Not specified |

| Acetazolamide (AZM) | Structure | Control | Control |

| Other Sulfonamides | Various | Higher values than above | Higher values than above |

Case Study 1: Anticancer Activity

A study focused on the anticancer properties of sulfonamide derivatives, including this compound, demonstrated significant cytotoxic effects on A549 (lung), HepG2 (liver), MCF7 (breast), and HCT116 (colon) cancer cell lines. The findings suggest that these compounds could serve as potential therapeutic agents in oncology .

Case Study 2: Enzyme Inhibition

Another investigation into the enzyme inhibition properties revealed that this sulfonamide derivative effectively inhibited CA IX and CA XII activities in vitro, indicating its potential use in treating conditions associated with these enzymes, such as certain cancers .

Propriétés

IUPAC Name |

2-amino-N-cyclohexyl-N-ethylethanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2O2S/c1-2-12(15(13,14)9-8-11)10-6-4-3-5-7-10/h10H,2-9,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDRPYDVEYUFQKO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(C1CCCCC1)S(=O)(=O)CCN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.